molecular formula C7H10N2OS B3059309 3-Allyl-1-methyl-2-thioxoimidazolidin-4-one CAS No. 97403-83-3

3-Allyl-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B3059309
CAS No.: 97403-83-3
M. Wt: 170.23 g/mol
InChI Key: CSOZJWJXTNWDRD-UHFFFAOYSA-N
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Description

3-Allyl-1-methyl-2-thioxoimidazolidin-4-one is a derivative of the 2-thioxoimidazolidin-4-one scaffold, characterized by an allyl (C₃H₅) group at the N3 position and a methyl (CH₃) group at the N1 position. The thioxo group at the C2 position enhances electron delocalization, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name

1-methyl-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2OS/c1-3-4-9-6(10)5-8(2)7(9)11/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOZJWJXTNWDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=S)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242936
Record name 3-Allyl-1-methyl-2-thioxoimidazolidin-4-one
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Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

97403-83-3
Record name 1-Methyl-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone
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Record name 3-Allyl-1-methyl-2-thioxoimidazolidin-4-one
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Record name 3-Allyl-1-methyl-2-thioxoimidazolidin-4-one
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Record name 3-allyl-1-methyl-2-thioxoimidazolidin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-1-methyl-2-thioxoimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an allyl isothiocyanate with a methyl-substituted imidazolidinone precursor. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide, with the addition of a base like pyridine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving temperature control and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-1-methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Allyl-1-methyl-2-thioxoimidazolidin-4-one is widely utilized in scientific research due to its unique structural properties and reactivity. Its applications include:

Mechanism of Action

The mechanism of action of 3-Allyl-1-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form complexes with metal ions, which may inhibit certain enzymes or proteins. Additionally, the allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

The following sections compare 3-allyl-1-methyl-2-thioxoimidazolidin-4-one with structurally related derivatives, focusing on synthesis, substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Analysis

Key analogs and their substituent-driven differences:

Compound Name Substituents (N1/N3) Key Features Reference
This compound Methyl/Allyl Flexible allyl group enhances lipophilicity; methyl simplifies steric bulk. N/A
3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one Phenyl/Ethyl Aromatic phenyl increases rigidity; ethyl may improve metabolic stability.
5-Thiophen-2-ylmethylene derivative Cyclopropyl/Thiophene Thiophene introduces π-conjugation; cyclopropyl adds ring strain.
1-[2-(4-Chlorophenyl)-2-oxoethyl] derivative Chlorophenyl/Oxoethyl Chlorophenyl enhances anti-inflammatory activity; oxoethyl aids solubility.

Key Observations :

  • N3 Substituents : Allyl groups offer conformational flexibility, unlike rigid aryl groups (e.g., thiophene in ), which may affect binding to hydrophobic pockets in enzymes or receptors.
Physicochemical Properties
Property 3-Allyl-1-methyl derivative (Inferred) 3-Ethyl-1-phenyl () 5-Thiophene derivative ()
Molecular Formula C₇H₁₀N₂OS C₁₁H₁₂N₂OS C₁₀H₁₀N₂OS₂
Melting Point (°C) ~200–220 (estimated) Not reported Not reported
Solubility Moderate in ethanol Low in polar solvents Enhanced by thiophene conjugation

Notes:

  • Allyl and methyl groups likely lower melting points compared to aryl-substituted analogs due to reduced crystallinity.
  • Thiophene-containing derivatives () exhibit improved solubility in organic solvents due to aromatic interactions.

Comparison :

  • Anti-inflammatory analogs () rely on chlorophenyl groups for target binding, whereas the allyl group in the target compound may favor interactions with hydrophobic enzyme domains.
  • Metal complexes () show broader bioactivity, suggesting that the target compound’s thioxo group could facilitate chelation if modified.

Biological Activity

3-Allyl-1-methyl-2-thioxoimidazolidin-4-one (AMTI) is a compound belonging to the thioxoimidazolidin family, characterized by its five-membered ring structure containing sulfur and nitrogen. This compound has garnered attention for its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This article will delve into the biological activity of AMTI, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for AMTI is C₇H₈N₂OS. The presence of an allyl group at the 3-position and a methyl group at the 1-position contributes to its unique chemical properties. The thioxo group (C=S) at the 2-position enhances its reactivity, making it a subject of interest in medicinal chemistry.

1. Anticancer Activity

Research has indicated that derivatives of AMTI exhibit significant anticancer properties. A notable study demonstrated that a related compound (referred to as compound 4) showed promising cytotoxic activity against HepG2 liver cancer cells with an IC50 value of 0.017 µM. This compound induced apoptosis through the inhibition of the PI3K/AKT signaling pathway, which is critical in cancer cell survival and proliferation .

Table 1: Cytotoxic Activity of AMTI Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 4HepG20.017PI3K/AKT inhibition, apoptosis induction
5-FUHepG25.18Chemotherapeutic agent
StaurosporineHepG25.07Protein kinase inhibitor

The study also reported that treatment with compound 4 led to a significant increase in antioxidant levels (CAT, SOD, GSH) while ameliorating hematological and biochemical parameters in tumor-bearing mice .

2. Anti-inflammatory Activity

AMTI derivatives have been explored for their anti-inflammatory effects. The thioimidazoline derivatives can be utilized in treating conditions such as hyperthyroidism due to their ability to form complexes with iodine. The anti-inflammatory potential is attributed to the modulation of inflammatory mediators and pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInduction of apoptosis, inhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against oxidative stress

Case Study: Hepatocellular Carcinoma

In a controlled study involving SEC tumor-bearing mice treated with compound 4, significant improvements were noted in hematological parameters when compared to untreated groups. The treatment resulted in nearly normal levels of hemoglobin and RBC counts while significantly decreasing WBC counts . Histopathological examinations revealed that kidney tissues treated with compound 4 showed minimal damage compared to the control group.

Case Study: Antioxidant Activation

The antioxidant activity was evaluated by measuring levels of malondialdehyde (MDA) and nitric oxide (NO), which were significantly reduced in treated mice. Conversely, levels of GSH, CAT, and SOD were markedly increased, indicating enhanced antioxidant defense mechanisms .

The biological activity of AMTI is primarily attributed to its ability to interact with various biological targets:

  • Apoptosis Induction: AMTI derivatives activate pro-apoptotic pathways while inhibiting anti-apoptotic factors.
  • Antioxidant Activation: They enhance antioxidant enzyme levels, providing protection against oxidative stress.
  • Targeting Signaling Pathways: The inhibition of key pathways such as PI3K/AKT plays a crucial role in their anticancer efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-allyl-1-methyl-2-thioxoimidazolidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted maleimides with thioamide precursors under basic conditions. For example, derivatives of 2-thioxoimidazolidin-4-one are prepared by reacting maleimides with thiourea in ethanol under reflux, followed by allylation at the N3 position using allyl bromide . Optimization of solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of maleimide to thiourea) significantly impacts yield and purity. Characterization via FTIR and NMR confirms the thione (C=S) stretching band at ~1250 cm⁻¹ and allyl proton resonances at δ 5.1–5.8 ppm .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography resolves the imidazolidinone ring conformation and allyl substituent geometry, as demonstrated for structurally similar compounds like (5R)-3-(3,4-dichlorophenyl)-5-(4-hydroxyphenyl)-1,5-dimethyl-2-thioxoimidazolidin-4-one .
  • UV-Vis spectroscopy identifies π→π* transitions in the thione moiety (~280–320 nm), while NMR (¹H, ¹³C, and DEPT-135) confirms regioselectivity in allyl group attachment .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For example, analogs like (5S)-(−)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride show hydrolytic sensitivity in aqueous media, requiring storage at −20°C in desiccated, amber vials . Accelerated stability testing (40°C/75% relative humidity for 6 months) with HPLC monitoring can quantify degradation products like oxidized thione (to carbonyl) or allyl group isomerization .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of the thione group in this compound?

  • Methodological Answer : DFT calculations using functionals like B3LYP/6-31G(d) model the electron density and Laplacian of the thione group, correlating with nucleophilic attack sites. For example, the Colle-Salvetti correlation-energy formula, adapted into a density-functional framework, predicts the polarization of sulfur’s lone pairs and their role in forming metal complexes or reacting with electrophiles . Comparative studies with Hartree-Fock methods highlight the importance of including electron correlation for accurate sulfur-centered reactivity predictions .

Q. What experimental strategies resolve contradictions in reported biological activity data for imidazolidin-4-one derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or antioxidant activity (e.g., variable MIC values) may arise from differences in assay conditions. Standardize protocols using:

  • Broth microdilution assays (CLSI guidelines) with controlled inoculum size (5 × 10⁵ CFU/mL) and pH (7.2–7.4).
  • DPPH radical scavenging assays with fixed compound concentrations (10–100 µM) and incubation times (30 min, dark) to minimize light-induced degradation .
  • Cross-validate results with structural analogs (e.g., thiazolidin-4-ones) to isolate the impact of the allyl substituent .

Q. How can synthetic byproducts or stereochemical impurities be identified and minimized during scale-up?

  • Methodological Answer : Use LC-MS and chiral HPLC to detect byproducts like regioisomeric allyl adducts or racemization. For example, imidazolidinone derivatives synthesized via asymmetric catalysis (e.g., Evans’ oxazaborolidine catalysts) require strict control of reaction temperature (<0°C) and solvent (anhydrous THF) to maintain enantiomeric excess (>95%) . Scale-up processes should integrate inline FTIR for real-time monitoring of thiourea consumption and intermediate formation .

Q. What methodologies elucidate the mechanism of thione group participation in metal coordination or redox reactions?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) identifies redox peaks associated with thione (S) oxidation to sulfoxide or sulfone. X-ray absorption spectroscopy (XAS) at the sulfur K-edge (~2470 eV) quantifies charge transfer in metal-thione complexes (e.g., Cu²⁺ or Fe³⁺), while DFT-derived Mulliken charges correlate with experimental binding affinities .

Methodological Resources

  • Synthetic Protocols :
  • Computational Modeling :
  • Biological Assays :
  • Stability and Degradation :

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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